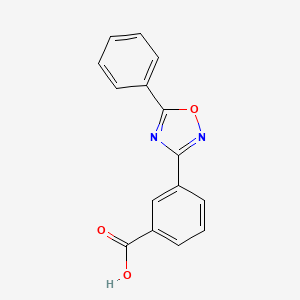
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
The preparation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves several synthetic routes. One common method is the reaction of benzoic acid hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Another method involves the oxidative cyclization of N-acyl hydrazones using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
化学反応の分析
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead dioxide.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions introduce substituents on the aromatic ring.
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
科学的研究の応用
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, interacting with biological molecules and disrupting their functions . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular processes, contributing to its therapeutic effects .
類似化合物との比較
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar heterocyclic structures but differ in their substitution patterns and biological activities . The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in various fields .
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)13-16-14(20-17-13)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
InChIキー |
KJQFBKWEVBPDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















